molecular formula C13H22N2O3 B592260 tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158750-91-4

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B592260
CAS No.: 1158750-91-4
M. Wt: 254.33
InChI Key: TXCCTNIYGSOUBI-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol . It is characterized by a spirocyclic structure, which includes a diazaspirodecane core with a tert-butyl ester and a ketone functional group. This compound is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial production methods for this compound are less common due to its specialized applications.

Chemical Reactions Analysis

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is primarily related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share similar spirocyclic cores but differ in their functional groups and overall molecular structures. The uniqueness of this compound lies in its specific combination of a tert-butyl ester and a ketone group, which imparts distinct chemical properties and reactivity.

Biological Activity

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 1158750-91-4) is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 1158750-91-4

The compound contains a spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms within the spiro framework may enhance interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial and Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit the growth of various bacterial strains and fungi, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against prostate cancer cell lines (PC3 and DU145), showing a dose-dependent reduction in cell viability . The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (μg/mL) Treatment Duration
PC340.1 (24h)24 hours
DU14598.14 (24h)24 hours
PC327.05 (48h)48 hours
DU14562.5 (48h)48 hours

These results suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable characteristic in anticancer therapeutics.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential mechanisms have been proposed:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
  • Antimicrobial Action : Its structural features may allow it to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Case Studies

A notable case study involved the testing of this compound on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The compound demonstrated moderate cytotoxicity across these lines, prompting further investigation into structure-activity relationships (SAR) to enhance efficacy .

Properties

IUPAC Name

tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-5-13(9-15)7-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCCTNIYGSOUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745331
Record name tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-91-4
Record name 1,1-Dimethylethyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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